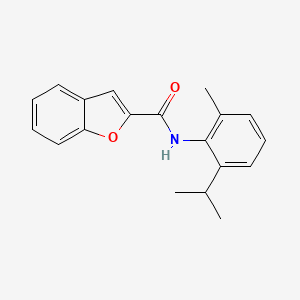![molecular formula C16H18N4O2 B5681530 N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681530.png)
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the JAK/STAT pathway, which is involved in inflammation and immune response. N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has also been shown to inhibit various enzymes, including histone deacetylases and topoisomerases, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. In Alzheimer's disease models, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to reduce beta-amyloid accumulation and improve cognitive function. In Parkinson's disease models, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide in lab experiments is its potential therapeutic applications in various diseases, which makes it a promising compound for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide research, including:
1. Further investigation of its mechanism of action to optimize its therapeutic potential.
2. Development of more efficient synthesis methods to increase its availability for research and drug development.
3. Evaluation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease.
4. Investigation of its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in vivo.
5. Development of N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide derivatives with improved pharmacological properties.
In conclusion, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with 2-chloroacetic acid to form 4-methyl-2-nitro-N-(2-carboxyethyl)aniline. This compound is then reacted with thionyl chloride to form 4-methyl-2-nitro-N-(2-chloroethyl)aniline, which is further reacted with 2-aminobutanol to form N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide.
Aplicaciones Científicas De Investigación
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to reduce beta-amyloid accumulation and improve cognitive function. In Parkinson's disease research, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propiedades
IUPAC Name |
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-12(20-9-5-8-18-20)16(21)17-10-14-19-15-11(2)6-4-7-13(15)22-14/h4-9,12H,3,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGXKWMYDGJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=NC2=C(C=CC=C2O1)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)
![(3aR*,6aR*)-2-[3-(dimethylamino)benzoyl]-5-(methylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681454.png)
![2-methyl-1-{2-[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5681465.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)-N-methylacetamide](/img/structure/B5681473.png)
![3,5-dimethyl-7-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5681481.png)
![3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5681486.png)
![1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5681492.png)
![2-[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-N-(2-methylbenzyl)acetamide](/img/structure/B5681497.png)
![{3-(2-methoxyethyl)-1-[(methylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B5681500.png)

![1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5681513.png)
![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5681520.png)
![N-methyl-N-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5681534.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)